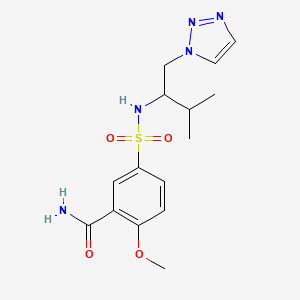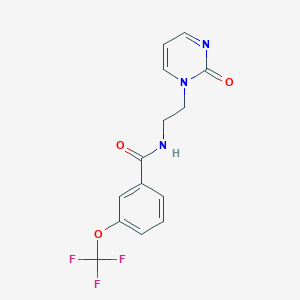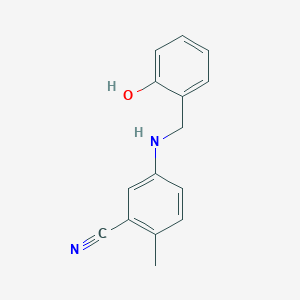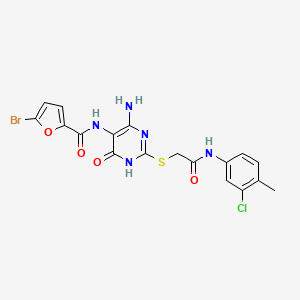
N1-(isoxazol-3-yl)-N2-(4-methoxybenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(isoxazol-3-yl)-N2-(4-methoxybenzyl)oxalamide” is a compound that contains an isoxazole ring, which is a heteropentacycle . Isoxazole rings are found in several bioactive molecules with pharmaceutical and agrochemical properties .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves a well-known multicomponent reaction between β-ketoester, hydroxylamine, and aromatic aldehydes . This reaction leads to the formation of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones in mild conditions .Molecular Structure Analysis
The molecular structure of “this compound” includes an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen) . The compound also contains a methoxybenzyl group .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds occur through organic photoredox catalysis . This type of catalysis uses light to initiate a redox reaction, which involves the transfer of electrons between molecules .Aplicaciones Científicas De Investigación
Neuroprotection and Ion Exchange Inhibition
One notable application of compounds structurally similar to N1-(isoxazol-3-yl)-N2-(4-methoxybenzyl)oxalamide is in the domain of neuroprotection. For instance, YM-244769, a compound with an isoxazole moiety, has been identified as a potent Na+/Ca2+ exchange (NCX) inhibitor, showcasing preferential inhibition towards NCX3. This characteristic suggests potential therapeutic applications in neuroprotection, particularly against hypoxia/reoxygenation-induced neuronal cell damage, as observed in SH-SY5Y neuronal cells. This highlights the compound's relevance in exploring treatments for neurological conditions where calcium dysregulation is a contributing factor (Iwamoto & Kita, 2006).
Antimicrobial and Anticancer Activities
Another significant area of application for derivatives of this compound is in the development of antimicrobial and anticancer agents. Schiff base ligands derived from thiazole compounds and their metal complexes, for example, have shown promising antimicrobial activity against various microorganisms. Such compounds are of interest for further exploration in the design of new therapeutic agents to combat microbial infections and potentially target cancer cells (Yilmaz & Cukurovalı, 2003).
Corrosion Inhibition
Compounds with isoxazol-3-yl and 4-methoxybenzyl groups have also been investigated for their corrosion inhibitory effects. These derivatives have been shown to offer significant protection against corrosion in metallic materials, particularly in acidic environments. This application is crucial for extending the lifespan of metals used in industrial applications, thereby reducing maintenance costs and preventing material failure. The effectiveness of these compounds as corrosion inhibitors highlights their potential in materials science and engineering for developing more durable and corrosion-resistant materials (Aslam et al., 2020).
Direcciones Futuras
The future research on “N1-(isoxazol-3-yl)-N2-(4-methoxybenzyl)oxalamide” and similar compounds could focus on exploring their potential applications in pharmaceutical and agrochemical industries . Additionally, further studies could investigate the optimization of their synthesis process and the enhancement of their properties through structural modifications .
Mecanismo De Acción
Target of Action
Similar compounds have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity .
Mode of Action
The mode of action of this compound involves its interaction with its targets, potentially ERK1/2. The compound may inhibit the MAP kinase pathway, which plays a crucial role in cell proliferation and differentiation . .
Biochemical Pathways
The compound potentially affects the MAP kinase pathway. This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus. It plays a crucial role in functions such as cell growth, differentiation, and apoptosis .
Result of Action
Given its potential target, it may have antineoplastic effects by inhibiting cell proliferation and promoting apoptosis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Light might induce the reaction of similar compounds . .
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-19-10-4-2-9(3-5-10)8-14-12(17)13(18)15-11-6-7-20-16-11/h2-7H,8H2,1H3,(H,14,17)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMFEZIAXMEWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2889852.png)



![(E)-{[6-(4-chlorobenzenesulfonyl)pyridin-3-yl]methylidene}amino 3-methylbutanoate](/img/structure/B2889856.png)


![4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde](/img/structure/B2889868.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2889869.png)

![2,4-dichloro-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2889871.png)
![2-(hydroxyimino)-3-[2-(4-methoxyphenyl)hydrazono]-N-phenylbutanamide](/img/structure/B2889872.png)
![N-benzyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2889873.png)

